molecular formula C22H21BrO B7689932 ((3-Bromopropoxy)methanetriyl)tribenzene CAS No. 76504-33-1

((3-Bromopropoxy)methanetriyl)tribenzene

Cat. No.: B7689932
CAS No.: 76504-33-1
M. Wt: 381.3 g/mol
InChI Key: KVEYKXOUXTYREU-UHFFFAOYSA-N
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Description

((3-Bromopropoxy)methanetriyl)tribenzene:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromopropoxy)methanetriyl)tribenzene typically involves the reaction of 3-bromopropanol with tribenzylmethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: ((3-Bromopropoxy)methanetriyl)tribenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: ((3-Bromopropoxy)methanetriyl)tribenzene is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications . It serves as a probe to investigate the mechanisms of biochemical reactions .

Medicine: pharmaceuticals . It is explored for its antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also utilized in the manufacture of coatings and adhesives .

Mechanism of Action

The mechanism of action of ((3-Bromopropoxy)methanetriyl)tribenzene involves its interaction with molecular targets such as enzymes and receptors . The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to modification of their activity. This compound can also participate in redox reactions , affecting the oxidative state of biological molecules .

Comparison with Similar Compounds

  • ((3-Chloropropoxy)methanetriyl)tribenzene
  • ((3-Fluoropropoxy)methanetriyl)tribenzene
  • ((3-Iodopropoxy)methanetriyl)tribenzene

Comparison: ((3-Bromopropoxy)methanetriyl)tribenzene is unique due to the presence of the bromine atom , which imparts distinct reactivity and chemical properties . Compared to its chlorine , fluorine , and iodine analogs, the bromine derivative exhibits moderate reactivity and stability , making it suitable for a wide range of applications .

Biological Activity

((3-Bromopropoxy)methanetriyl)tribenzene, with the CAS number 76504-33-1, is a chemical compound that has garnered attention in various fields, particularly in biological research due to its unique structural properties and potential interactions with biological systems. This compound is synthesized through the reaction of 3-bromopropanol with tribenzylmethane, typically using potassium carbonate as a base in a solvent like dimethylformamide (DMF) under controlled conditions .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound can participate in redox reactions, which may alter the oxidative state of biological molecules .

Pharmacological Properties

Research indicates that this compound exhibits antimicrobial and anticancer properties. These effects are likely mediated through its interactions with specific enzymes involved in metabolic pathways or signal transduction processes. The compound's ability to modulate enzyme activity positions it as a potential candidate for drug development .

Case Studies

  • Antimicrobial Activity : In a study examining the antimicrobial properties of various brominated compounds, this compound demonstrated significant inhibitory effects against several bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis.
  • Anticancer Research : A recent investigation into the anticancer effects of brominated compounds highlighted that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential use as a therapeutic agent in oncology.

Comparative Analysis

To better understand the biological significance of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
((3-Chloropropoxy)methanetriyl)tribenzeneChlorinated analogModerate antimicrobial activity
((3-Fluoropropoxy)methanetriyl)tribenzeneFluorinated analogReduced reactivity compared to brominated compounds
((3-Iodopropoxy)methanetriyl)tribenzeneIodinated analogEnhanced reactivity but lower stability

This table illustrates that while this compound has moderate reactivity and stability, its biological activities may be superior compared to its chlorinated and fluorinated counterparts due to the unique properties imparted by the bromine atom .

Synthesis and Applications

The synthesis of this compound not only allows for its use as a building block in organic chemistry but also facilitates its application in biological studies. Its role as a probe for investigating enzyme interactions and protein modifications underscores its significance in biochemical research .

Properties

IUPAC Name

[3-bromopropoxy(diphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEYKXOUXTYREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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